molecular formula C18H18NO3+ B021546 Tortuosine CAS No. 109644-38-4

Tortuosine

Cat. No. B021546
CAS RN: 109644-38-4
M. Wt: 296.3 g/mol
InChI Key: ZHPPJUUSHATRPV-UHFFFAOYSA-N
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Description

Tortuosine is a naturally occurring alkaloid that has been isolated from the bark of the Tortuosa tree, which is found in South America. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

  • Cognitive Function and Mental Health : Sceletium tortuosum, which contains mesembrine-type alkaloids including Tortuosine, shows potential for enhancing cognitive function and managing anxiety and depression (Olatunji et al., 2021).

  • Antioxidant, Anti-inflammatory, and Antiproliferative Activities : Arisaema tortuosum tuber extract, another source of Tortuosine, has shown potent antioxidant, anti-inflammatory, and antiproliferative activities, which could be beneficial in treating chronic diseases related to inflammation and stress (Nile & Park, 2014).

  • Neuroprotective Effects : Extracts from Sceletium tortuosum are found to be neuroprotective and effective in improving cognition, potentially offering therapeutic benefits in treating Alzheimer's disease or Parkinson's disease (Luo et al., 2022).

  • Cell Growth and Metabolic State Regulation : TOR, a key element related to Tortuosine, is a master regulator of cell growth and metabolic state, with dysregulation linked to various diseases like diabetes, obesity, neurodegenerative disorders, aging, and cancer (Blenis, 2017).

  • Anxiolytic Potential : Zembrin, a standardized extract of Sceletium tortuosum, demonstrates anxiolytic potential by attenuating subcortical threat responsiveness in the human brain (Terburg et al., 2013).

  • Tolerance in Humans : Extracts of Sceletium tortuosum (Zembrin) have been well-tolerated in healthy human subjects when used once daily for 3 months (Nell et al., 2013).

properties

IUPAC Name

4,5,14-trimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO3/c1-20-13-6-11-4-5-19-10-12-7-16(21-2)17(22-3)9-14(12)15(8-13)18(11)19/h6-10H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPJUUSHATRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149001
Record name Tortuosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tortuosine

CAS RN

109644-38-4
Record name Tortuosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109644384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tortuosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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